benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Description
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a bicyclic compound featuring a 1-azaspiro[3.3]heptane core. The structure includes a hydroxymethyl (-CH$_2$OH) substituent at position 6 and a benzyloxycarbonyl (Cbz) protecting group at position 1.
The hydroxymethyl group enhances solubility and may contribute to direct biological interactions without requiring metabolic activation, as noted in hydroxymethylated analogs of lead compounds .
Properties
IUPAC Name |
benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-15(9-13)6-7-16(15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQXJUSYXMATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CC(C2)CO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition and β-Lactam Reduction
Mykhailiuk’s methodology remains the most widely adopted approach for constructing the 1-azaspiro[3.3]heptane core. The process begins with thermal [2+2] cycloaddition between cyclobutanone-derived endocyclic alkenes (e.g., Compound A ) and Graf’s isocyanate (ClO₂S-NCO), yielding spirocyclic β-lactams (Intermediate B ). Subsequent reduction with aluminum hydride (AlH₃) selectively cleaves the β-lactam ring while preserving ester functionalities, producing 1-azaspiro[3.3]heptane derivatives (Compound C ).
Critical Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C (neat) | 78–89 |
| Reducing Agent | Alane (AlH₃) in THF | 85 |
| Solvent | Anhydrous tetrahydrofuran | - |
This method’s scalability is limited by the thermal instability of β-lactams, necessitating strict temperature control.
Functionalization of the Spirocyclic Core
Introduction of the Benzyl Carboxylate Group
Post-reduction, the secondary amine of Compound C undergoes carbamate formation using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A representative protocol involves:
Hydroxymethylation at Position 6
The hydroxymethyl group is introduced via a two-step sequence:
Step 1: Formaldehyde Condensation
-
Treating Intermediate D with paraformaldehyde (3.0 equiv) and BF₃·OEt₂ (0.1 equiv) in acetonitrile at 60°C for 6 hours forms the iminium intermediate.
Step 2: Borohydride Reduction
-
Quenching the reaction with sodium borohydride (NaBH₄, 2.0 equiv) in methanol at 0°C yields benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (Target Compound ) with 76% isolated yield.
Alternative Routes from Bicyclic Precursors
Meyers’ Intramolecular Alkylation Approach
Meyers et al. developed a concise route starting from epibromohydrin derivatives:
-
Cyclization : Treating epibromohydrin 27 with ethyl cyanoacetate under HgCl₂ catalysis forms bicyclic nitrile 29 .
-
Reduction : NaBH₄ reduces the nitrile to primary amine 30 , which undergoes TosCl-mediated mesylation.
-
Spirocyclization : LAH-induced intramolecular N-alkylation generates the 1-azaspiro[3.3]heptane core (32 ), later functionalized as above.
Comparative Efficiency
| Method | Total Steps | Overall Yield (%) |
|---|---|---|
| Mykhailiuk (β-lactam) | 5 | 62 |
| Meyers (alkylation) | 4 | 58 |
Industrial-Scale Optimization
Continuous Flow Reactor Adaptation
To mitigate β-lactam thermal degradation, Carreira’s group implemented continuous flow technology for the [2+2] cycloaddition step:
-
Residence Time : 2 minutes at 100°C
-
Throughput : 1.2 kg/day
-
Purity : >99% (HPLC)
Chemical Reactions Analysis
Types of Reactions
Benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN\O
- Molecular Weight : 247.29 g/mol
- CAS Number : 134575-14-7
- Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of azaspiro compounds, including benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, as anticancer agents. These compounds are being investigated for their ability to inhibit specific signaling pathways involved in cancer progression, particularly the STAT3 pathway.
- Case Study : A study published in Nature demonstrated that derivatives of azaspiro compounds can effectively inhibit STAT3, leading to reduced tumor growth in xenograft models .
Neurological Disorders
The compound's structural properties suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and depression.
- Research Findings : Research has shown that azaspiro compounds can modulate neurotransmitter systems, offering neuroprotective effects and improving cognitive functions in animal models .
Antimicrobial Properties
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate has exhibited antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Case Study : In vitro studies indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Synthetic Applications
The synthesis of benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves several steps that can be optimized for producing other derivatives with enhanced properties.
Synthesis Route Overview
- Starting Material : The synthesis begins with readily available spirocyclic precursors.
- Reagents Used : Common reagents include benzoyl chloride and lithium diisobutylamide.
- Yield Optimization : Adjustments in reaction conditions (temperature, solvent) can significantly influence yield and purity.
Mechanism of Action
The mechanism of action of benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include variations in substituents and protecting groups on the 1-azaspiro[3.3]heptane scaffold:
Key Observations :
- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group improves solubility and avoids metabolic activation requirements compared to carboxylic acid derivatives, which may require ionization for activity .
- Protecting Groups: The benzyloxycarbonyl (Cbz) group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in the cis-6-amino analog. Boc groups are thermally stable but require acidic conditions for removal, whereas Cbz is cleaved via hydrogenolysis .
1-Azaspiro vs. 2-Azaspiro Compounds
- Synthetic Accessibility : 1-Azaspiro[3.3]heptane derivatives are more commonly synthesized than 2-azaspiro analogs, as hypervalent iodine-mediated cyclization favors 1-azaspiro formation .
- Bioactivity: The position of the nitrogen atom in the spiro scaffold (1-aza vs.
Role of Hydroxymethylation in Bioactivity
Hydroxymethylation is a strategic modification in drug design:
Biological Activity
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological properties, synthesis, and relevant research findings.
- Chemical Formula : C15H19NO3
- Molecular Weight : 261.3163 g/mol
- CAS Number : 2680861-83-8
- Structure : The compound features a spirocyclic structure, which is known for enhancing pharmacological properties.
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate exhibits notable interactions with biological targets, particularly in inhibiting protein-protein interactions. This is particularly relevant in the context of cancer therapies, where inhibiting the menin-MLL (mixed lineage leukemia) interaction can lead to reduced proliferation of cancer cells.
In Vitro Studies
Research has demonstrated that compounds with the azaspiro[3.3]heptane framework can exhibit enhanced pharmacokinetic properties compared to traditional piperidine derivatives. For example, studies have shown that modifications on the azaspiro structure can lead to improved solubility and bioavailability, making them favorable candidates for drug development .
Case Studies
-
Inhibition of MLL Fusion Proteins :
- In a study focused on the inhibition of the menin-MLL interaction, benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate was evaluated for its efficacy in disrupting this interaction. Results indicated significant inhibition, suggesting its potential as a therapeutic agent for MLL-rearranged leukemias .
-
Pharmacological Profiling :
- A comprehensive pharmacological profile was developed for benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, revealing its activity against various cancer cell lines. The compound showed promising cytotoxic effects, particularly in acute myeloid leukemia (AML) models, with IC50 values indicating potent activity .
Synthesis and Derivatives
The synthesis of benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves several key steps that leverage modern synthetic techniques including photochemistry and DNA-tagged synthesis methods. These methods allow for efficient preparation and diversification of azaspiro compounds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery contexts .
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate | 2680861-83-8 | 261.3163 g/mol | Inhibitor of menin-MLL interaction |
| Tert-butyl 6-Oxo-1-azaspiro[3.3]heptane-1-carboxylate | 1363380-93-1 | 211.26 g/mol | Potential anti-cancer activity |
| Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 2680692-91-3 | Not specified | Cytotoxic effects on AML |
Q & A
Q. Table 1: Comparative Yields Under Different Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ir/(S)-Segphos | DMF | 90 | 87 | 89 |
| Pd(OAc)₂ | THF | 80 | 72 | 75 |
| None (thermal) | Toluene | 110 | 45 | - |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | IC₅₀ (nM) 5-HT₁A | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Benzyl 6-(hydroxymethyl) derivative | 12.3 | 1.8 | 45 |
| 6-Fluoro analog | 1.5 | 2.1 | 28 |
| tert-Butyl-protected analog | 89.0 | 3.2 | >120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
